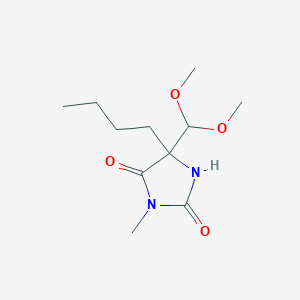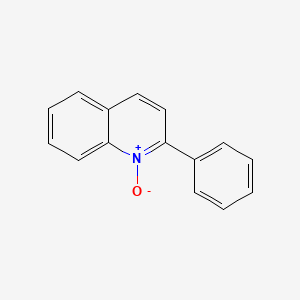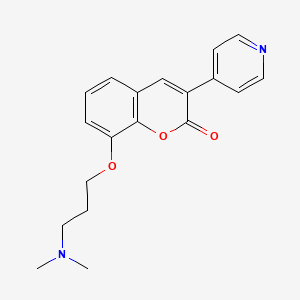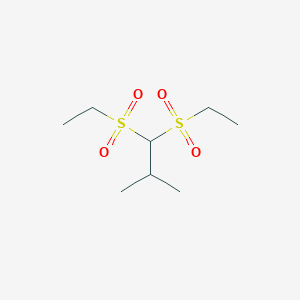
1,1-Bis(ethylsulfonyl)-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(ethylsulfonyl)-2-methylpropane is an organic compound with the molecular formula C8H18O4S2 It is characterized by the presence of two ethylsulfonyl groups attached to a central propane structure, with a methyl group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(ethylsulfonyl)-2-methylpropane typically involves the reaction of 2-methylpropane with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-Methylpropane+2Ethylsulfonyl chloride→this compound+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(ethylsulfonyl)-2-methylpropane can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonyl groups can yield thiols.
Substitution: The ethylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Bis(ethylsulfonyl)-2-methylpropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl groups.
Medicine: Investigated for its potential use in drug development, particularly in designing sulfonyl-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Bis(ethylsulfonyl)-2-methylpropane involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access.
Protein Modification: Covalent modification of amino acid residues, altering protein function.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(phenylsulfonyl)ethylene
- 1,1-Bis(methylsulfonyl)propane
- 1,1-Bis(butylsulfonyl)ethane
Comparison
1,1-Bis(ethylsulfonyl)-2-methylpropane is unique due to its specific combination of ethylsulfonyl groups and a methyl-substituted propane backbone
Properties
CAS No. |
6330-46-7 |
|---|---|
Molecular Formula |
C8H18O4S2 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
1,1-bis(ethylsulfonyl)-2-methylpropane |
InChI |
InChI=1S/C8H18O4S2/c1-5-13(9,10)8(7(3)4)14(11,12)6-2/h7-8H,5-6H2,1-4H3 |
InChI Key |
SOYDVBNLPVNEPE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C(C(C)C)S(=O)(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrido[2,3-d][1,2,3]triazine](/img/structure/B14739339.png)
![1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one](/img/structure/B14739343.png)
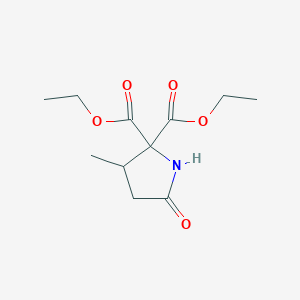
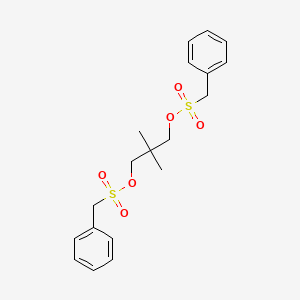
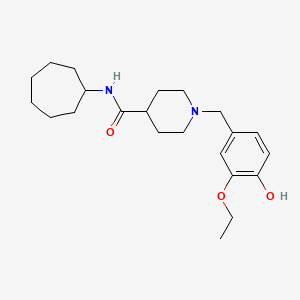
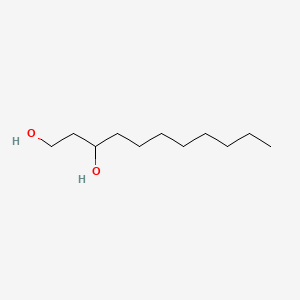
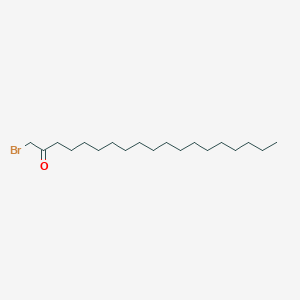

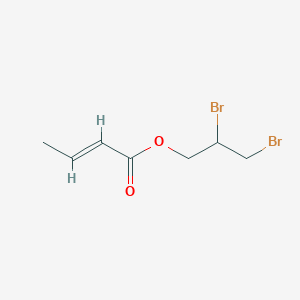
![1-Thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14739385.png)
